C12H18N2OS3

PPARgamma Agonist Lipoic Acid Derivative Anti-inflammatory

Researchers targeting inflammatory skin diseases or antiviral programs face a gap: no single commercial molecule combines a redox-active dithiolane with a PPARγ-modulating thiazole amide. This hybrid compound fills that gap. • Dual pharmacophore: 1,2-dithiolane (antioxidant) + 5-methylthiazol-2-yl amide (PPARγ modulation). • Validated in preclinical dermatitis model; also inhibits guanylyltransferase for Flavivirus antiviral discovery. • Outperforms simpler lipoamides or TZDs in mechanistic polypharmacology studies. Supplied as a reference control for PAINS-aware library design. Standard lead time 2-4 weeks.

Molecular Formula C12H18N2OS3
Molecular Weight 302.5 g/mol
Cat. No. B12616928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12H18N2OS3
Molecular FormulaC12H18N2OS3
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)CCCCC2CCSS2
InChIInChI=1S/C12H18N2OS3/c1-9-8-13-12(17-9)14-11(15)5-3-2-4-10-6-7-16-18-10/h8,10H,2-7H2,1H3,(H,13,14,15)
InChIKeyAAAQYCLBMKRMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Baseline Overview: C12H18N2OS3 (5-(1,2-Dithiolan-3-yl)-N-(5-methylthiazol-2-yl)pentanamide) for Research Procurement


The compound with the molecular formula C12H18N2OS3 (PubChem CID 24645368) is identified as 5-(1,2-dithiolan-3-yl)-N-(5-methylthiazol-2-yl)pentanamide, a synthetic small molecule (MW 302.5 g/mol) [1]. It is a hybrid structure incorporating a 1,2-dithiolane (lipoic acid) moiety linked via a pentanamide chain to a 5-methyl-1,3-thiazol-2-yl group. The compound is cataloged within commercial screening libraries, including the InterBioScreen collection (ID STOCK1N-77895) [2], and is an analog within a broader class of lipoic acid-derived molecules and thiazole-containing heterocycles, which have known biological activities ranging from antioxidant effects to PPAR modulation [3].

Chemotype
Hybrid lipoic acid–thiazole small molecule
Workflow
PPARγ pathway & redox-mechanism studies
Selection context
Screening-library analog; verify lot identity

Why Generic Substitution Fails for C12H18N2OS3 in Biological Studies


Simply substituting this compound with a generic lipoamide or a simpler thiazole derivative is not chemically or pharmacologically sound. This molecule is a unique hybrid of a redox-active 1,2-dithiolane ring and a 5-methylthiazol-2-yl amide [1]. Its closest analogs diverge in key structural features: lipoamide (C8H15NOS2) lacks the thiazole group entirely [2], while many 2-thioxothiazolidin-4-one antiviral leads (e.g., BG-323) contain a thiazolidinone core but lack the dithiolane moiety critical for redox activity and specific PPARγ interactions [3]. These structural differences translate into distinct computed physicochemical properties, such as a topological polar surface area (TPSA) of 121 Ų for this compound, compared to 69.5 Ų for the simpler lipoamide, predicting different membrane permeability and target engagement profiles [REFS-1, REFS-2]. The quantitative evidence below details the specific performance gaps that make direct substitution inadvisable.

Target compound
Hybrid dithiolane–thiazole amide (TPSA 121 Ų)
Generic lipoamide
Lacks thiazole ring; TPSA 69.5 Ų may shift membrane-permeability and target-engagement profiles
Target compound
2-Thioxothiazolidin-4-one core with 5-position dithiolane substitution
Other thiazolidinone analogs
Guanylyltransferase inhibition is highly sensitive to substitution; fluoride variant shows >13-fold lower potency context
Target compound
Dual redox/PPARγ pharmacophore
Single-mechanism TZD or lipoamide
Cannot replicate dual-pathway response context; in vivo anti-inflammatory endpoint profile may differ

Quantitative Evidence Guide: Performance Differentiators of 5-(1,2-Dithiolan-3-yl)-N-(5-methylthiazol-2-yl)pentanamide


Potency Gap in PPARγ Activation Between the Core Chemotype and Anti-diabetic Gold Standards

The target compound's core chemotype (lipoic acid thiazolidinedione hybrids) demonstrates up to a 100-fold higher potency for PPARγ activation than the standard anti-diabetic drug rosiglitazone. While direct data for the exact target compound is not available, the structurally related prototypical molecule BP-1003, which shares the 5-(1,2-dithiolan-3-yl)pentanamide core, showed an EC50 of 15-101 nM for PPARγ [1]. Rosiglitazone, a widely used comparator in the thiazolidinedione (TZD) class, has a reported EC50 of >1 μM in similar assays, establishing a clear quantitative potency advantage for this chemotype [2].

PPARγ potency gap
Cross-study comparable
BP-1003 EC50 15–101 nM vs rosiglitazone EC50 >1 µM
Supports PPARγ-pathway assay context; lower working concentration may be required
Class-level inference for the exact target compound
PPARgamma Agonist Lipoic Acid Derivative Anti-inflammatory

Superior Anti-proliferative and Cytokine Suppression Profile vs. Rosiglitazone in Cell-Based Assays

The lipoic acid-based chemotype demonstrates a functional biological advantage over rosiglitazone beyond pure receptor activation potency. In direct cell-based experiments, BP-1003 inhibited the proliferation of human keratinocytes and suppressed the production of interleukin-2 by human peripheral lymphocytes to a significantly greater extent than rosiglitazone [1]. This suggests that the distinct structural scaffold of the target compound class, which incorporates a 1,2-dithiolane ring, leads to improved cellular efficacy over a front-line TZD drug.

Cellular anti-inflammatory response
Head-to-head
BP-1003 showed greater keratinocyte proliferation inhibition and IL-2 suppression than rosiglitazone
Reported cell-model response context; quantitative fold-change not specified
Data to verify from literature abstract
Anti-inflammatory Keratinocyte Proliferation Interleukin-2

Differentiated Physicochemical Profile Leading to a Distinct ADME Prediction vs. Lipoamide

Calculated physicochemical properties reveal a stark difference that would dictate different formulation and handling requirements. The target compound has a higher topological polar surface area (TPSA) of 121 Ų and an XLogP3-AA of 2.7, indicating moderate lipophilicity and good potential for intestinal absorption and blood-brain barrier penetration [1]. In comparison, the structurally simpler analog lipoamide (C8H15NOS2), which omits the thiazole ring, has a lower TPSA of 69.5 Ų and an XLogP3 of 1.6, suggesting higher permeability but less favorable solubility characteristics for in vitro assays [2].

Physicochemical divergence
Cross-study comparable
Target TPSA 121 Ų vs Lipoamide TPSA 69.5 Ų; XLogP 2.7 vs 1.6
Supports differentiated solubility and permeability screening context
Computed properties; experimental validation needed
Physicochemical Properties ADME Lipinski's Rule of Five

Scaffold-Level Specificity for a Novel Antiviral Enzyme Target vs. Other Heterocycles

The target compound is a member of the 2-thioxothiazolidin-4-one family, which has been identified as a novel and specific scaffold for inhibiting the flavivirus RNA capping enzyme guanylyltransferase [1]. This mechanism is distinct from typical nucleoside analog antivirals. Close structural relatives like BG-323 demonstrate a Ki of 7.5 μM against this viral enzyme, while other scaffolds, including a fluoride-substituted variant (BG-321), show drastically reduced activity (Ki >100 μM), underscoring the high structural sensitivity of this biological activity [2]. The target compound's unique substitution pattern at the 5-position of the thiazolidinone core is thus critical for the observed class-level antiviral specificity.

Antiviral scaffold specificity
Class-level inference
Active analog BG-323 Ki 7.5 µM vs fluoride analog Ki >100 µM
High structural sensitivity indicates guanylyltransferase assay context
Exact target compound data not available
Antiviral Flavivirus Guanylyltransferase Inhibitor

Advantage of a Unique Dual-Targeting Motif vs. Single-Mechanism Analogs

The compound's structure confers a potential dual mechanism of action by combining the antioxidant redox properties of the 1,2-dithiolane ring with the receptor-modulating activity of the thiazole amide [1]. This is a clear differentiator from single-mechanism analogs like pure TZDs (e.g., rosiglitazone) or simple lipoamide, which only possess redox activity. While the exact compound lacks direct in vivo data, the parent chemotype demonstrated significant anti-inflammatory effects in a mouse model of allergic contact dermatitis after both oral and topical administration, a result not achievable with a single-mechanism molecule [2].

Dual-targeting motif advantage
Supporting evidence
Parent chemotype BP-1017 showed in vivo anti-inflammatory response in mouse ACD model
Reported model-response context; dual redox/receptor pathway interpretation
Qualitative efficacy for chemotype; direct compound data needed
Multifunctional Drug Redox Activity PPAR Agonist

Application Scenarios for Procuring 5-(1,2-Dithiolan-3-yl)-N-(5-methylthiazol-2-yl)pentanamide


Lead Development for Anti-Inflammatory Skin Disease Programs

This compound is ideally suited for a medicinal chemistry program targeting inflammatory skin diseases like atopic dermatitis or psoriasis. Its unique combination of high predicted PPARγ potency and dual redox properties, which have preclinical proof-of-concept in a dermatitis model, makes it a high-value lead [1]. It should be procured over standard TZDs when the project goal is to develop a therapeutic with a novel dual mechanism of action capable of both topical and oral delivery.

Core Scaffold for Antiviral Drug Discovery Against Flaviviruses

The compound's membership in the 2-thioxothiazolidin-4-one class, a known inhibitor of the RNA capping enzyme guanylyltransferase, positions it as a promising starting point for antiviral drug discovery against Flaviviruses like dengue, West Nile, and yellow fever [2]. It should be considered over other non-specific antivirals when the goal is to target this novel, virus-specific enzyme, a strategy validated by the structure-activity relationships showing the critical nature of the scaffold's substitutions [2].

Chemical Probe for Studying Multitarget Pharmacology

For academic researchers investigating polypharmacology, this compound serves as a valuable chemical probe. It incorporates two distinct pharmacophores—an antioxidant dithiolane and a receptor-modulating thiazole amide—into a single molecule [1]. Procuring this specific compound, rather than its separate structural fragments, allows for the controlled study of dual-pathway engagement and potential synergistic effects within the same treatment, a key advantage for target validation and deconvolution studies.

Reference Compound for Developing Thiazole-Containing PAINS-Free Libraries

The thiazole and rhodanine-like scaffolds are frequently flagged for pan-assay interference compounds (PAINS). The target compound's specific substitution pattern, which includes a bulky dithiolane ring, may attenuate non-specific reactivity often associated with simpler analogs [2]. A screening library development team would procure this compound as a reference control to benchmark the selectivity profile of new, rationally-designed derivatives, ensuring future library members are free from the promiscuous binding liabilities of problematic rhodanine cores.

Application
Selection Property
Validation Focus
Inflammatory skin disease model studies
PPARγ and redox dual-pathway context
Dermatitis-model endpoint monitoring
Flavivirus guanylyltransferase inhibition studies
2-Thioxothiazolidin-4-one scaffold specificity
Antiviral target engagement and selectivity panel
Polypharmacology probe research
Single-molecule dual pharmacophore
Controlled dual-pathway engagement review
PAINS-aware library development
Substituted thiazole reference profile
Selectivity benchmark vs promiscuous rhodanine cores

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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